molecular formula C11H11Cl2NO2 B1489155 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1483209-79-5

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1489155
CAS RN: 1483209-79-5
M. Wt: 260.11 g/mol
InChI Key: JLOFEDPKYVRCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, also known as DCMC, is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Synthesis Analysis

The synthetic chemistry of azetidines is an important yet undeveloped research area. Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .


Molecular Structure Analysis

The molecular formula of DCMC is C11H11Cl2NO2. The molecular weight is 260.11 g/mol.


Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in the synthesis of functionally decorated heterocyclic compounds .

Mechanism of Action

DCPA acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. By inhibiting this enzyme, DCPA can increase the amount of time that a drug remains active in the body. Additionally, DCPA has been shown to inhibit the activity of other enzymes, including monoamine oxidase, acetylcholinesterase, and glutathione S-transferase.
Biochemical and Physiological Effects
DCPA has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPA has been shown to reduce inflammation, improve wound healing, and reduce the risk of developing certain types of cancer. Additionally, DCPA has been shown to reduce the risk of cardiovascular disease and stroke, as well as to improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of DCPA in laboratory experiments has several advantages. DCPA is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for organic synthesis. Additionally, DCPA is non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to consider. DCPA is not water-soluble, making it difficult to use in aqueous solutions. Additionally, DCPA can be difficult to isolate from reaction mixtures, making it difficult to purify.

Future Directions

The use of DCPA in scientific research is likely to continue to grow in the future. DCPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for drug design and biochemistry experiments. Additionally, DCPA can be used as a protecting group for amino acids and peptides, making it useful for organic synthesis. Furthermore, DCPA can be used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds. Finally, DCPA can be used to improve the pharmacokinetic and pharmacodynamic properties of drugs.

Scientific Research Applications

DCPA has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, DCPA is often used as a protecting group for amino acids and peptides. In drug design, DCPA has been used to create new drugs with improved pharmacokinetic and pharmacodynamic properties. In biochemistry, DCPA has been used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds.

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment/face protection when handling the compound . The compound is classified as a combustible solid .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOFEDPKYVRCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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